molecular formula C9H11IO B1626085 2-Iodo-4-(propan-2-YL)phenol CAS No. 58456-88-5

2-Iodo-4-(propan-2-YL)phenol

Cat. No. B1626085
CAS RN: 58456-88-5
M. Wt: 262.09 g/mol
InChI Key: QRIAFNSSHHQLEI-UHFFFAOYSA-N
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Description

2-Iodo-4-(propan-2-YL)phenol is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
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properties

CAS RN

58456-88-5

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodo-4-propan-2-ylphenol

InChI

InChI=1S/C9H11IO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3

InChI Key

QRIAFNSSHHQLEI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)O)I

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(1-Methylethyl)phenol (27.2 g., 0.20 moles) is dissolved in acetic acid (100 ml.). Iodine monochloride (32.5 g., 0.20 mole) in acetic acid (50 ml.) is then added slowly. The dark mixture is refluxed for 6 hours, cooled and poured into cold water (1 l.) containing a little sodium bisulfite. The black oil that separates is extracted with ether and the extract is washed with water and saturated brine and dried over magnesium sulfate. The ether is evaporated and the residue is purified by distillation to obtain 2-iodo-4-(1-methylethyl)phenol (26 g.), b.p. 137°-140° C. (15 mm.).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-isopropylphenol (500 mg, 3.67 mmol), N-iodosuccinimide (838 mg, 3.72 mmol) and p-TsOH (70 mg, 0.37 mmol) in CH2Cl2 (25 mL) was stirred at room temperature overnight. The reaction mixture was diluted with CH2Cl2 and washed with water. The organic phase was dried and evaporated to give 820 mg of 2-iodo-4-isopropylphenol (85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.22 (d, J=7.03 Hz, 6 H) 2.82 (spt, J=6.95, 6.65 Hz, 1 H) 6.92 (d, J=8.53 Hz, 1 H) 7.11 (dd, J=8.28, 2.01 Hz, 1 H) 7.50 (d, J=2.01 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
838 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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